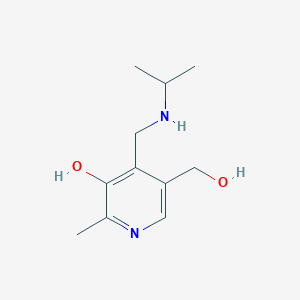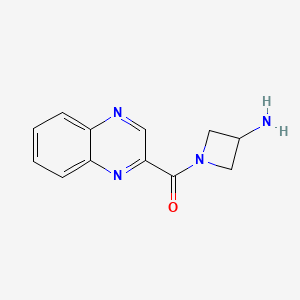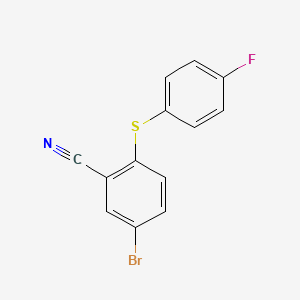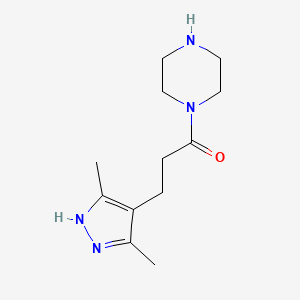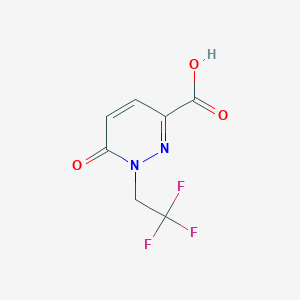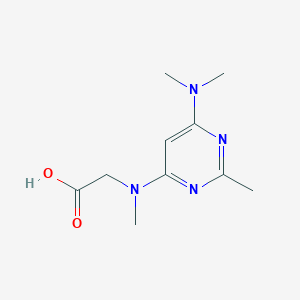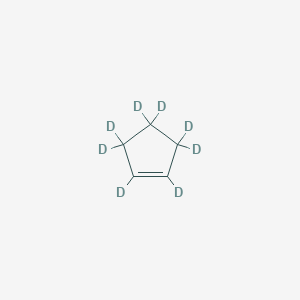
(E)-4-(4-(2-hydroxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid
Übersicht
Beschreibung
(E)-4-(4-(2-hydroxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid, also known as HEPE, is an organic compound with a wide range of applications in scientific research. HEPE is a carboxylic acid and a derivative of piperidine, and is synthesized from several starting materials. HEPE has been found to have a variety of biochemical and physiological effects, and is used in laboratory experiments to study its effects on cells, tissues, and organisms. This article will discuss the synthesis method of HEPE, its various scientific research applications, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Wissenschaftliche Forschungsanwendungen
Hemostatic Activity and Pharmacological Effects
Research has highlighted the synthesis of new derivatives within this compound's series, revealing compounds with high hemostatic activity and low acute toxicity. A study established a relationship between the structure and pharmacological effect of these synthesized compounds, indicating their potential in medical applications, particularly in blood coagulation management (Pulina et al., 2017).
Neuroprotective Agents and Enzyme Inhibition
Another significant application involves the inhibition of kynurenine-3-hydroxylase, an enzyme relevant in neurodegenerative diseases. Compounds synthesized from this series are potent inhibitors, with certain derivatives preventing the increase in interferon-gamma-induced synthesis of quinolinic acid, highlighting their potential as neuroprotective agents (Drysdale et al., 2000).
Antibacterial and Antitumor Activities
The utility of 4-(4-bromophenyl)-4-oxobut-2-enoic acid as a key starting material has been explored for the synthesis of heterocyclic compounds showing promising antibacterial activities. This research underscores the compound's role in developing novel therapeutic agents with potential efficacy against various bacterial infections and tumor cells (El-Hashash et al., 2015).
Differentiation Activity in Leukemic Cells
Investigations into piperazine derivatives of butyric acid, related to the core structure of interest, have demonstrated differentiation activity and growth inhibition in human erythroleukemia and myeloid leukemia cells. These derivatives present a potential pathway for cancer treatment, emphasizing the role of structural modification in enhancing therapeutic efficacy (Gillet et al., 1997).
Spectroscopic and Crystallographic Analysis
Research into N-maleanilinic acid derivatives has provided insights into their molecular structures through spectroscopic and crystallographic analyses. These studies not only affirm the compounds' structures but also evaluate their cytotoxicity against carcinoma cells, offering a foundation for future drug development (Zayed et al., 2019).
Analgesic Activity
The synthesis and evaluation of 4-aryl-4-oxo-2-thienylaminobut-2-enoic acids have demonstrated analgesic activities comparable to or exceeding those of reference compounds. This highlights the potential of these compounds in pain management and the importance of exploring novel analgesics (Shipilovskikh et al., 2013).
Eigenschaften
IUPAC Name |
(E)-4-[4-(2-hydroxyethyl)piperidin-1-yl]-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c13-8-5-9-3-6-12(7-4-9)10(14)1-2-11(15)16/h1-2,9,13H,3-8H2,(H,15,16)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWHPVELQYYTYPN-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCO)C(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CCO)C(=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



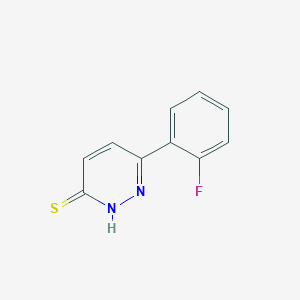
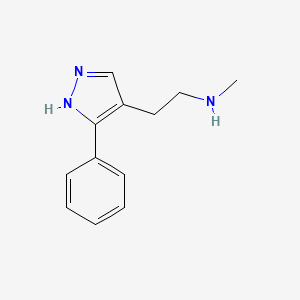
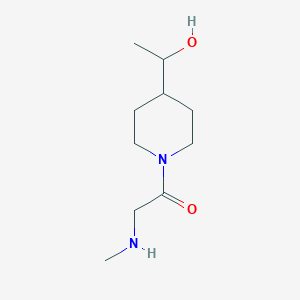
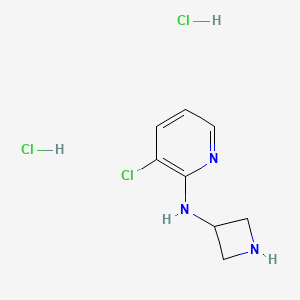
![5-[(Ethoxycarbonyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1490021.png)
